molecular formula C9H8F2O B1410917 2',5'-Difluoro-3'-methylacetophenone CAS No. 1803833-34-2

2',5'-Difluoro-3'-methylacetophenone

Cat. No. B1410917
CAS RN: 1803833-34-2
M. Wt: 170.16 g/mol
InChI Key: WUBUPQZYXVNMCM-UHFFFAOYSA-N
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Description

2,5'-Difluoro-3'-methylacetophenone (DFMA) is an organic compound belonging to the class of aromatic compounds known as ketones. It is a colorless liquid that is soluble in most organic solvents and has a low melting point. DFMA has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, in the study of biochemical and physiological processes, and in laboratory experiments.

Scientific Research Applications

2',5'-Difluoro-3'-methylacetophenone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2,5-difluoro-3-methylbenzoic acid and 2,5-difluoro-3-methylbenzaldehyde. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression. Additionally, this compound has been used in laboratory experiments to study the effects of various compounds on biological systems.

Mechanism of Action

2',5'-Difluoro-3'-methylacetophenone is believed to act as an inhibitor of certain enzymes involved in the regulation of gene expression. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity by this compound leads to increased expression of certain genes, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of systems. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects in cell culture systems. Additionally, it has been shown to have neuroprotective effects in animal models of stroke and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 2',5'-Difluoro-3'-methylacetophenone in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from commercially available starting materials. Additionally, its low melting point makes it easy to handle and store. However, the use of this compound in laboratory experiments is limited by its potential toxicity.

Future Directions

For the use of 2',5'-Difluoro-3'-methylacetophenone include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of HDAC activity. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.

properties

IUPAC Name

1-(2,5-difluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUPQZYXVNMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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